molecular formula C31H62O2 B1594142 Tridecyl stearate CAS No. 31556-45-3

Tridecyl stearate

Cat. No.: B1594142
CAS No.: 31556-45-3
M. Wt: 466.8 g/mol
InChI Key: GKAVWWCJCPVMNR-UHFFFAOYSA-N
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Description

Tridecyl stearate is an ester derived from the reaction of tridecyl alcohol and stearic acid. It is commonly used in cosmetics as a texture-enhancer, thickening agent, and emollient. In its raw form, this compound appears as a clear, oily liquid that may have a light-yellow hue. This compound is known for its quick absorption and velvety after-feel, making it a popular ingredient in skincare products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecyl stearate is synthesized through an esterification reaction between tridecyl alcohol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Tridecyl stearate primarily undergoes hydrolysis, oxidation, and reduction reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include tridecyl alcohol, stearic acid, and various oxidation products depending on the specific reaction conditions .

Scientific Research Applications

Tridecyl stearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound to study esterification and hydrolysis reactions. It is also employed in the synthesis of other esters and as a reagent in organic synthesis .

Biology: In biological research, this compound is used to study lipid metabolism and the effects of esters on cellular processes. It is also utilized in the formulation of lipid-based drug delivery systems.

Medicine: In medicine, this compound is incorporated into topical formulations for its emollient properties. It helps to improve the texture and stability of creams and lotions, making them more effective in treating dry and sensitive skin .

Industry: In the industrial sector, this compound is used as a lubricant and plasticizer. It is also employed in the manufacture of cosmetics, personal care products, and pharmaceuticals.

Comparison with Similar Compounds

Tridecyl stearate is similar to other esters derived from fatty acids and alcohols, such as cetyl stearate, isopropyl stearate, and octyl stearate.

Comparison:

Uniqueness: this compound is unique in its combination of tridecyl alcohol and stearic acid, which provides it with specific properties such as quick absorption and a velvety after-feel. These characteristics make it particularly suitable for use in high-end skincare products .

Properties

IUPAC Name

tridecyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31(32)33-30-28-26-24-22-20-14-12-10-8-6-4-2/h3-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAVWWCJCPVMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H62O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027967
Record name Octadecanoic acid, tridecyl ester
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Molecular Weight

466.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Octadecanoic acid, tridecyl ester
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CAS No.

31556-45-3, 120525-96-4
Record name Tridecyl stearate
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Record name Octadecanoic acid, tridecyl ester
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Record name Octadecanoic acid, C11-14-isoalkyl esters, C13-rich
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Record name TRIDECYL STEARATE
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Record name Octadecanoic acid, tridecyl ester
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Record name Octadecanoic acid, tridecyl ester
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Record name Tridecyl stearate
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Record name TRIDECYL STEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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